molecular formula C19H19NO4S2 B2829499 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide CAS No. 1421484-24-3

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide

Cat. No.: B2829499
CAS No.: 1421484-24-3
M. Wt: 389.48
InChI Key: YJXNTAWZRUQDOX-UHFFFAOYSA-N
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Description

N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide is a sophisticated benzamide derivative engineered for advanced medicinal chemistry and drug discovery research. Its structure integrates a 2,3-dimethoxybenzamide core, linked via a methylene bridge to a thiophene ring that is further functionalized at the 5-position with a hydroxymethyl-thiophene moiety . The hydroxymethyl group is a critical feature, potentially enhancing the compound's solubility and facilitating hydrogen-bonding interactions in biological systems, while the dual thiophene rings are known to contribute to π-π stacking and hydrophobic binding with protein targets . Benzamide derivatives, particularly those with specific aryl substitutions, have demonstrated significant relevance in neuroscience research, showing potent affinity and selectivity for certain G-protein coupled receptors . Furthermore, dimethoxybenzamide scaffolds are frequently explored in the design of enzyme inhibitors, such as those targeting HIV-1 integrase, where they can act via metal chelation mechanisms . It is also important to note that metabolically generated N-hydroxymethyl compounds can be formed from N-methylbenzamides, indicating a potential metabolic pathway for this class of molecules . This compound is intended for in-vitro studies in controlled laboratory settings and is strictly for research use only. It is not classified as a medicine or drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition .

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-23-14-6-3-5-13(18(14)24-2)19(22)20-11-12-8-9-16(26-12)17(21)15-7-4-10-25-15/h3-10,17,21H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXNTAWZRUQDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide involves several steps. One common method includes the condensation reaction of thiophene derivatives. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Compound Name Core Structure Substituents/Modifications Key Properties/Activities (Inferred) Reference
N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide (Target) Benzamide + bis-thiophene - 2,3-Dimethoxy benzamide
- Hydroxymethyl-thiophene
Potential ligand for receptors (e.g., D3) N/A
5-Bromo-N-(2-(ethyl(3-(4-(thiophen-2-yl)benzamido)propyl)amino)ethyl)-2,3-dimethoxybenzamide (9a) Benzamide + thiophene - Bromo, ethylamino, thiophene-benzamide Bitopic ligand with D3 receptor affinity
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide + thiazole - Chloro-thiazole
- Difluoro benzamide
PFOR enzyme inhibition (via amide anion)
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide Benzamide + thiadiazole - Methoxy benzamide
- Methoxyphenyl-thiadiazole
Fungicidal/insecticidal activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + hydroxyl - Hydroxy-tertiary butyl
- 3-Methyl benzamide
N,O-bidentate directing group for C–H activation

Challenges and Opportunities

  • Synthetic Complexity : The bis-thiophene motif in the target compound may require multi-step functionalization (e.g., hydroxymethylation via aldol reactions or thiophene bromination followed by substitution) .
  • Unanswered Questions: No direct data exist on the target compound’s solubility, stability, or receptor binding. Further studies should prioritize crystallography (e.g., using SHELX ) and DFT calculations (e.g., B3LYP ) to predict electronic properties.

Q & A

Q. What are the critical steps and conditions for synthesizing N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core. Key steps include nucleophilic substitutions to introduce thiophene and methoxy groups. For example, alkylation with brominated thiophene derivatives (e.g., 2-methoxy-2-(5-methylthiophen-2-yl)ethyl bromide) in solvents like DMF under basic conditions (e.g., K₂CO₃) is critical. Reaction temperature (often 60–80°C) and purification via silica gel chromatography are essential for optimizing yield and purity .

Q. Which analytical techniques are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography using software like SHELXL (for small-molecule refinement) provides precise 3D structural data, including bond angles and intermolecular interactions .

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict reactivity. These methods help analyze substituent effects (e.g., electron-withdrawing methoxy groups) on nucleophilicity and electrophilicity .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways during synthesis?

Competing reactions (e.g., over-alkylation or oxidation) are influenced by solvent polarity, temperature, and catalyst choice. For instance, DMF promotes nucleophilic substitution but may require inert atmospheres to prevent side reactions. Kinetic studies using HPLC or TLC monitoring can identify optimal reaction windows. Contradictions in yield data across studies often arise from minor variations in these parameters .

Q. What strategies resolve contradictions in biological activity data between analogs?

Structural analogs with thiophene and benzamide motifs (e.g., 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide) show varied bioactivity due to substituent positioning. Comparative QSAR (Quantitative Structure-Activity Relationship) analysis, combined with in vitro assays (e.g., enzyme inhibition), can isolate steric/electronic contributions. For example, methoxy groups may enhance membrane permeability but reduce target binding affinity in certain configurations .

Q. How can DFT-guided design improve selectivity for specific biological targets?

DFT-based molecular docking simulations predict binding interactions with targets like kinases or GPCRs. By modeling the compound’s HOMO/LUMO orbitals and electrostatic potential, researchers can modify substituents (e.g., replacing methoxy with trifluoromethyl) to enhance hydrogen bonding or π-π stacking. Experimental validation via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) quantifies binding affinity changes .

Q. What methodologies assess the compound’s stability under physiological conditions?

Accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) combined with LC-MS degradation profiling identify labile functional groups. For instance, hydrolysis of the benzamide bond or oxidation of thiophene rings can be mitigated by introducing electron-donating groups or steric hindrance near reactive sites .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent, catalyst ratio) and identify robust conditions .
  • Data Interpretation : Pair computational predictions (DFT, docking) with experimental data to resolve mechanistic ambiguities .
  • Biological Assays : Prioritize target-specific assays (e.g., kinase inhibition) over broad-spectrum screens to reduce noise in activity data .

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